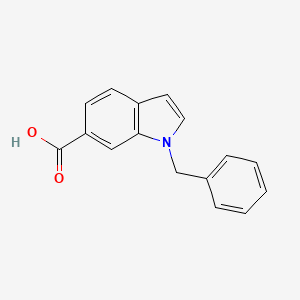

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Vue d'ensemble

Description

The compound "1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid" is a derivative of dihydropyridine with a benzyl group attached to the nitrogen atom and a carboxylic acid functionality at the 4-position. Dihydropyridines are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods. For instance, the dihydroxylation of benzoic acid followed by specific oxidative and rearrangement processes can yield a broad array of cyclohexanecarboxylic acid derivatives, which are structurally related to dihydropyridines . Additionally, the oxidative condensation of benzylamines with aromatic ketones can afford trisubstituted pyridines, a reaction that could potentially be adapted for the synthesis of dihydropyridine derivatives .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of substituents like the benzyl group and carboxylic acid moiety can influence the compound's conformation and reactivity. For example, the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits different conformations and hydrogen bonding patterns in the solid state, which could be relevant for understanding the structural properties of related dihydropyridine compounds .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including oxidative condensation, which can be catalyzed by dihydroxysalicylic acid . The formation of 1-acyl-4-benzylpyridinium salts from dihydropyridines and their subsequent reactions to produce acyl fluorides demonstrate the versatility of dihydropyridine derivatives in synthetic chemistry . Moreover, the reactivity of dihydropyridine derivatives can lead to the formation of different products, such as amides, when reacted with ammonia or amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of a benzyl group and a carboxylic acid moiety can affect the compound's solubility, acidity, and potential for forming hydrogen bonds and supramolecular assemblies . The crystal structure of related compounds, such as 2-methylpyridinium 2-carboxybenzoate, provides insights into the possible intermolecular interactions and hydrogen bonding networks that could be present in "this compound" .

Applications De Recherche Scientifique

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines, to which 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid belongs, are significant nitrogen-containing heterocyclic compounds utilized as a core structure in various drugs and as a starting material in synthetic organic chemistry. They are noted for their presence in biological applications. Recent methodologies for their synthesis primarily involve Hantzsch Condensation reaction, aiming for more atom economy and environmentally benign processes. These compounds are explored for preparing more biologically active compounds by comparing their structure-activity relationships (SARs) (Sohal, 2021).

Biological Activity of Carboxylic Acids

Carboxylic acids, which include the specific structure of this compound, show a wide range of biological activities. Studies have demonstrated the importance of structural differences among carboxylic acids in influencing their antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups and conjugated bonds plays a crucial role in these properties, with specific compounds like rosmarinic acid showing high antioxidant activity. This suggests potential areas for further exploration in the development of new compounds with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).

Bioisosteres and Medicinal Chemistry

The exploration of carboxylic acid bioisosteres, including those related to this compound, plays a significant role in medicinal chemistry. Bioisosteres are employed to overcome limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or limited diffusion across biological membranes. Novel carboxylic acid substitutes have been developed to display improved pharmacological profiles, demonstrating the innovation required to address challenges in drug design and highlighting the potential for this compound derivatives (Horgan & O’ Sullivan, 2021).

Mécanisme D'action

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are known to play a role in various biochemical pathways, but the specific pathways affected by this compound need further investigation.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22924 , which could influence its pharmacokinetic properties.

Result of Action

It’s known that the compound is used as a starting material in the synthesis of pharmaceuticals and agrochemicals , suggesting it may have a broad range of effects.

Analyse Biochimique

Biochemical Properties

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and effectiveness, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm and nucleus. Its distribution within tissues can also vary, depending on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it can affect gene expression and DNA repair processes .

Propriétés

IUPAC Name |

1-benzyl-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-8-11(13(16)17)6-7-14(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDXICAOJOTYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592613 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63987-74-6 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)